molecular formula C20H19NO3 B5504222 (NE)-N-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine

(NE)-N-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine

Cat. No.: B5504222
M. Wt: 321.4 g/mol
InChI Key: IQAIVSSNQSYUFF-FYJGNVAPSA-N
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Description

(NE)-N-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a naphthalene ring, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.

Scientific Research Applications

(NE)-N-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of dyes, polymers, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of (NE)-N-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid
  • 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

Compared to similar compounds, (NE)-N-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and potential biological activity. Its combination of functional groups and aromatic rings also contributes to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

(NE)-N-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-2-23-20-12-15(13-21-22)10-11-19(20)24-14-17-8-5-7-16-6-3-4-9-18(16)17/h3-13,22H,2,14H2,1H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAIVSSNQSYUFF-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NO)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/O)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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